molecular formula C7H8OS B1441406 1-(Thiophen-3-yl)cyclopropan-1-ol CAS No. 888505-22-4

1-(Thiophen-3-yl)cyclopropan-1-ol

Cat. No.: B1441406
CAS No.: 888505-22-4
M. Wt: 140.2 g/mol
InChI Key: FUIYDUZQECECIU-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a thiophene ring at the 3-position and a hydroxyl group at the 1-position

Biochemical Analysis

Biochemical Properties

1-(Thiophen-3-yl)cyclopropan-1-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The hydroxyl group on the cyclopropane ring allows for hydrogen bonding interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biochemical activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group on the cyclopropane ring can form hydrogen bonds with enzyme active sites, leading to competitive or non-competitive inhibition. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, stabilizing the binding complex. These interactions can result in the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes and metabolic activity. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions with metabolic enzymes and cofactors play a crucial role in determining the compound’s overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its ability to reach target sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of thiophene derivatives. One common method is the reaction of thiophene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a hydrocarbon.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(Thiophen-3-yl)cyclopropanone.

    Reduction: Formation of 1-(Thiophen-3-yl)cyclopropane.

    Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

1-(Thiophen-3-yl)cyclopropan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    Thiophene: A simpler analog without the cyclopropane ring.

    Cyclopropanol: A simpler analog without the thiophene ring.

    1-(Thiophen-2-yl)cyclopropan-1-ol: A positional isomer with the thiophene ring at the 2-position.

Uniqueness: 1-(Thiophen-3-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the thiophene ring at the 3-position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-thiophen-3-ylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIYDUZQECECIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

1.37 ml (10.00 mmol) ethylthiophene-3-carboxylate and 0.29 ml (1.00 mmol)titanium tetra-isopropyloxide are placed in 5 ml diethyl ether, 21.20 ml (21.20 mmol) ethylmagnesium bromide (Grignard reagent in tetrahydrofuran) in 15 ml diethyl ether are added dropwise within 1 hour, while the temperature should not rise above 20° C. The reaction mixture is stirred for 1.5 hours, then hydrolysed with 10% sulphuric acid. The aqueous phase is extracted with diethyl ether, the combined organic phases are dried and evaporated to dryness. The residue is purified by chromatography. Yield: 0.330 g (24% of theoretical)
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1.37 mL
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titanium tetra-isopropyloxide
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21.2 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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